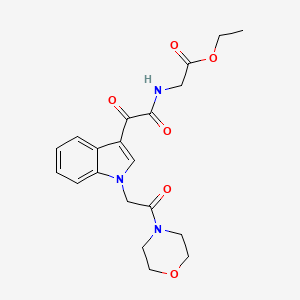

ethyl 2-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)acetate

Description

Ethyl 2-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)acetate is a synthetic indole derivative characterized by a complex architecture:

- Core structure: A 1H-indol-3-yl group substituted at the N1 position with a 2-morpholino-2-oxoethyl moiety.

- Functional groups: A 2-oxoacetamido linker connected to a glycine ethyl ester (aminoacetate) chain.

- Key features: The morpholino ring enhances hydrophilicity, while the ethyl ester may improve membrane permeability. This compound is hypothesized to exhibit biological activity due to structural similarities with known antiproliferative and neuroprotective indole derivatives .

Properties

IUPAC Name |

ethyl 2-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O6/c1-2-29-18(25)11-21-20(27)19(26)15-12-23(16-6-4-3-5-14(15)16)13-17(24)22-7-9-28-10-8-22/h3-6,12H,2,7-11,13H2,1H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPGTCMUKUKQPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)acetate can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:

Formation of the Indole Derivative: The starting material, typically an indole derivative, undergoes a series of reactions to introduce the necessary functional groups.

Morpholine Ring Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction.

Esterification: The final step involves the esterification of the intermediate compound to form the desired product.

Industrial production methods may involve the use of microwave-assisted synthesis or ultrasound-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Ethyl 2-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures .

Scientific Research Applications

Anticancer Potential

One of the most promising applications of ethyl 2-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)acetate is in cancer therapy. Preliminary studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line Tested | IC (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 15.72 |

| Other Analogues | MCF7 (Breast Cancer) | 10.00 |

These findings suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives of similar structures show effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds was observed to be around:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 256 |

| Escherichia coli | 512 |

This indicates the potential utility of the compound in developing new antimicrobial agents.

Anti-inflammatory Properties

Research has indicated that compounds with similar structural motifs can modulate inflammatory responses. In vitro studies demonstrate that this compound may reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential application in treating inflammatory diseases.

Case Study 1: Anticancer Activity Evaluation

In a recent study conducted by the National Cancer Institute (NCI), this compound was tested against a panel of over sixty human tumor cell lines, revealing promising results with a mean growth inhibition (GI) value indicative of its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound found that it exhibited significant activity against common pathogens, leading to further exploration into its mechanisms of action and potential formulations for clinical use .

Mechanism of Action

The mechanism of action of ethyl 2-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)acetate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

Table 1: Structural Comparison of Key Analogs

Key Observations :

Insights :

- The target compound’s synthesis likely involves indole alkylation (similar to ) followed by sequential coupling reactions.

- Morpholinoethyl group introduction may require specialized reagents (e.g., oxalyl chloride in ).

Table 3: Reported Bioactivities of Analogous Compounds

Comparison :

- The target compound’s morpholino group may confer dual activity (e.g., kinase inhibition and enhanced solubility).

Physicochemical Properties

Table 4: Property Comparison

Analysis :

- The target compound’s higher molecular weight and moderate logP suggest balanced lipophilicity for membrane penetration.

- Morpholino-containing analogs (e.g., ) exhibit better aqueous solubility than cyano-substituted derivatives.

Biological Activity

Ethyl 2-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)acetate is a complex organic compound that falls under the category of indole derivatives. Its structure incorporates an indole core, a morpholino group, and an acetamide moiety, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C20H25N3O5

- Molecular Weight : 419.5 g/mol

- CAS Number : 878053-80-6

The compound's structure is characterized by the presence of an indole ring, which is known for its biological significance, particularly in medicinal chemistry. The morpholino group enhances solubility and bioavailability, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell proliferation and survival pathways, which can lead to anticancer effects. The indole core is known to interact with various kinases and receptors that play critical roles in tumor growth.

- Receptor Modulation : It may also modulate the activity of specific receptors involved in signaling pathways related to inflammation and apoptosis.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antitumor Activity : Research indicates that derivatives of indole compounds exhibit significant antitumor properties. This compound has shown promise against various cancer cell lines, including colon and lung cancers .

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This action could be beneficial in treating conditions characterized by chronic inflammation.

- Neuroprotective Properties : Some studies suggest that indole derivatives can provide neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

- Study on Indole Derivatives : A study published in the Journal of Medicinal Chemistry explored various indole derivatives for their anticancer properties. The results indicated that modifications at the indole nitrogen significantly enhanced cytotoxicity against cancer cells .

- Morpholino Substituents : Research has shown that introducing morpholino groups into indole structures can improve pharmacokinetic properties, leading to increased efficacy in vivo .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing ethyl 2-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)acetate?

- Methodology : The synthesis typically involves multi-step reactions. For example, indole derivatives are first functionalized at the 3-position via Friedel-Crafts acylation or alkylation. The morpholino-2-oxoethyl group can be introduced using a nucleophilic substitution reaction between 2-chloroacetyl morpholine and the indole nitrogen. Subsequent coupling with ethyl oxalyl chloride or activated esters under basic conditions (e.g., triethylamine) forms the acetamidoacetate backbone. Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/HCl) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assigns proton environments (e.g., indole C-H, morpholine N-CH2) and carbonyl resonances (δ ~160-180 ppm for oxoacetamido groups).

- FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for ester, amide, and ketone groups).

- Mass Spectrometry (ESI/APCI) : Validates molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) and fragmentation patterns.

- X-ray Crystallography (if crystals are obtainable): Resolves absolute stereochemistry and intermolecular interactions .

Q. How can reaction intermediates be optimized to improve yield?

- Methodology :

- Temperature Control : Reflux in ethanol/HCl for ester hydrolysis avoids side reactions.

- Catalyst Screening : Use of Lewis acids (e.g., ZnCl2) or organocatalysts for regioselective indole functionalization.

- Protection/Deprotection Strategies : Temporary protection of the indole NH with Boc groups prevents unwanted alkylation .

Advanced Research Questions

Q. How do electronic effects of substituents on the indole ring influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Computational Analysis : Density Functional Theory (DFT) calculates electron density maps to predict reactive sites (e.g., C3 of indole).

- Experimental Validation : Compare reaction rates of brominated vs. methoxylated indole derivatives in Pd-catalyzed couplings. Contradictions between computational predictions and experimental outcomes (e.g., steric hindrance overriding electronic effects) require iterative refinement of models .

Q. What strategies resolve enantiomeric excess (ee) challenges in asymmetric synthesis of this compound?

- Methodology :

- Chiral Catalysts : Phosphoric acid catalysts (e.g., BINOL derivatives) induce enantioselectivity during α-carbonyl sulfoxonium ylide insertions.

- Chiral Stationary Phase HPLC : Separates enantiomers for ee quantification.

- Circular Dichroism (CD) : Correlates absolute configuration with optical activity .

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be reconciled during structural validation?

- Methodology :

- SHELX Refinement : Adjust thermal parameters and occupancy ratios to resolve disordered atoms.

- Hirshfeld Surface Analysis : Identifies weak interactions (e.g., C-H···O) that may distort bond lengths.

- Cross-Validation : Compare with analogous structures in the Cambridge Structural Database (CSD) .

Q. What in silico approaches predict the compound’s metabolic stability and toxicity?

- Methodology :

- ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel inhibition.

- Molecular Docking : Simulate binding to off-target proteins (e.g., liver enzymes) to identify potential toxicophores .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.